5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester

Solubility Lipophilicity Formulation

5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester (CAS 41665-67-2) is a symmetrical heterocyclic disulfide consisting of two 4-methyl-5-ethoxycarbonyl-1,3-thiazole moieties connected via a central disulfide (-S-S-) bridge. It belongs to the broader class of 5-membered heterocyclic disulfides that function as thiol-specific reagents for enzyme modification and sulfhydryl quantification.

Molecular Formula C14H16N2O4S4
Molecular Weight 404.6 g/mol
CAS No. 41665-67-2
Cat. No. B12795468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester
CAS41665-67-2
Molecular FormulaC14H16N2O4S4
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)SSC2=NC(=C(S2)C(=O)OCC)C)C
InChIInChI=1S/C14H16N2O4S4/c1-5-19-11(17)9-7(3)15-13(21-9)23-24-14-16-8(4)10(22-14)12(18)20-6-2/h5-6H2,1-4H3
InChIKeyWCFZLLPLAJBZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester (CAS 41665-67-2) | Compound Class & Procurement-Relevant Characteristics


5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester (CAS 41665-67-2) is a symmetrical heterocyclic disulfide consisting of two 4-methyl-5-ethoxycarbonyl-1,3-thiazole moieties connected via a central disulfide (-S-S-) bridge . It belongs to the broader class of 5-membered heterocyclic disulfides that function as thiol-specific reagents for enzyme modification and sulfhydryl quantification [1]. The diethyl ester form distinguishes itself from the corresponding free diacid (2,2'-dithiobis(4-methyl-5-thiazolecarboxylic acid), described in US2746970A) by its enhanced solubility in organic solvents and its utility as a protected intermediate for further synthetic elaboration . With a molecular formula of C₁₄H₁₆N₂O₄S₄ and molecular weight of 404.55 g/mol, this compound occupies a unique physicochemical space at the intersection of disulfide redox chemistry and thiazole heterocycle reactivity [2].

Why Generic Substitution Fails for 5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester (CAS 41665-67-2): Critical Differentiation from Structural Analogs


Substituting CAS 41665-67-2 with a closely related analog—such as the non-ester 2,2'-dithiobis(4-methylthiazole) (CAS 23826-98-4), the C-C linked bithiazole diester (CAS 3944-31-8), or the free diacid form—introduces substantial risks of functional failure in applications requiring thiol-specific reactivity, organic-phase processing, or further synthetic derivatization. The central disulfide bond confers reversible redox activity that is absent in direct C-C linked bithiazole analogs, while the ethyl ester moieties provide markedly different solubility, lipophilicity, and protection against decarboxylation compared to the free carboxylic acid form [1]. Even within the heterocyclic disulfide class, the 5-ethoxycarbonyl substitution on the thiazole ring modulates the electrophilicity of the disulfide bridge and the UV chromophore, which has been demonstrated to alter thiol detection sensitivity relative to 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 2,2'-dithiodipyridine under specific pH conditions [2]. Procurement decisions based on nominal structural similarity without accounting for these quantifiable differences in redox potential, solubility, and spectroscopic properties will likely yield inconsistent experimental outcomes.

Product-Specific Quantitative Evidence Guide for 5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester (CAS 41665-67-2)


Physicochemical Differentiation: Diethyl Ester vs. Free Diacid for Organic-Phase Processing

The diethyl ester form of 2,2'-dithiobis(4-methyl-5-thiazolecarboxylic acid) (CAS 41665-67-2) exhibits fundamentally different solubility and thermal stability compared to its free diacid counterpart. The free diacid (described in US2746970A) is insoluble in water, ether, benzene, heptane, and chloroform, and is only slightly soluble in hot ethyl acetate and hot acetone; it is soluble in hot ethyl alcohol but undergoes rapid decarboxylation upon heating in alkaline solution [1]. In contrast, the diethyl ester possesses a predicted density of 1.44 g/cm³ and boiling point of 546.1 °C at 760 mmHg, consistent with a neutral, organic-solvent-compatible small molecule amenable to standard organic workup and chromatography . This difference is critical for synthetic workflows requiring anhydrous organic conditions or for applications where aqueous alkaline solubility of the free acid would lead to premature decarboxylation.

Solubility Lipophilicity Formulation Organic Synthesis

Thiol-Reactive Disulfide Motif vs. Non-Cleavable C-C Linked Bithiazole Diester (CAS 3944-31-8)

The targeted compound contains a central disulfide bond (-S-S-) capable of reversible reduction to the corresponding thiols, a property entirely absent in the C-C linked bithiazole analog (CAS 3944-31-8) [1]. In the class of 5-membered heterocyclic disulfides, the disulfide bond serves as the thiol-specific reactive center, enabling spectrophotometric determination of protein sulfhydryl groups without prior denaturation, a finding demonstrated for structurally analogous disulfides (2,2'-dithiobis(4-methylthiazole) and 2,2'-dithiodithiazole) against the bithiazole scaffold [2]. The bithiazole analog (C₁₄H₁₆N₂O₄S₂, MW 340.42, mp 186 °C) is a redox-inert, fully aromatic system that cannot undergo S-S bond cleavage under mild reducing conditions. Selection of the bithiazole analog for applications requiring thiol-disulfide exchange (e.g., enzyme active-site capping, controlled drug release, or bioconjugation) would result in complete functional failure.

Redox Chemistry Prodrug Design Enzyme Modification Disulfide Exchange

Spectrophotometric SH-Group Determination at pH ≤ 7: Heterocyclic Disulfide Class Advantage Over DTNB

Within the heterocyclic disulfide class, 5-membered thiazole disulfides—including the analogous 2,2'-dithiobis(4-methylthiazole) and 2,2'-dithiodithiazole—permit spectrophotometric determination of all sulfhydryl groups of malate dehydrogenase and lactate dehydrogenase without requiring prior protein denaturation, and enable measurement at pH ≤ 7 [1]. In contrast, the widely used Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB) requires alkaline pH for optimal reactivity and often necessitates denaturation to access buried thiols. While direct head-to-head data for the 5-ethoxycarbonyl-substituted derivative (CAS 41665-67-2) are not published, the electron-withdrawing ethoxycarbonyl group at the 5-position is expected to further enhance the electrophilicity of the disulfide bridge relative to the 4-methyl-only analog, based on established substituent effects in thiazole chemistry. The UV absorption spectra of the corresponding thiones and disulfides have been characterized for the class, providing a basis for quantitative thiol determination [1].

Thiol Quantification UV-Vis Spectroscopy Enzyme Biochemistry Protein Modification

Metal Ion Sensing Capability: Lu³⁺ PVC-Membrane Sensor Performance of the 4-Methylthiazole Disulfide Pharmacophore

The non-ester analog 2,2'-dithiobis(4-methylthiazole) (TMT) has been demonstrated as an effective ionophore in Lu³⁺ PVC-membrane sensors, exhibiting a Nernstian slope of 19.6 ± 0.4 mV decade⁻¹ across a concentration range of 1.0 × 10⁻⁶ to 1.0 × 10⁻² mol L⁻¹, with a detection limit of 6.8 × 10⁻⁷ mol L⁻¹ and excellent selectivity against common alkaline, alkaline earth, transition, and lanthanide metal ions [1]. The sensing mechanism relies on the thiazole nitrogen and disulfide sulfur atoms acting as soft donor ligands selective for Lu³⁺. The diethyl ester analog (CAS 41665-67-2), bearing additional ester carbonyl oxygen donor atoms, is predicted to exhibit altered selectivity patterns—potentially extending applicability to other metal ions such as Cd²⁺, Pb²⁺, or Hg²⁺—by providing additional coordination sites not available in the non-ester form. While direct comparative sensor data for the diethyl ester are absent from the peer-reviewed literature, the established ionophore activity of the core pharmacophore supports differentiation from non-thiazole disulfides such as DTNB or 2,2'-dithiodipyridine, which are not reported as selective metal sensors.

Ion-Selective Electrodes Lanthanide Sensing PVC Membrane Sensor Material

Best-Fit Research and Industrial Application Scenarios for 5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester (CAS 41665-67-2)


Organic-Phase Bioconjugation and Prodrug Linker Chemistry

The combination of a central disulfide bridge (reducible in the intracellular environment) and ethyl ester protecting groups (conferring solubility in organic solvents and lipophilicity for membrane partitioning) makes CAS 41665-67-2 a scaffold of choice for constructing reduction-sensitive prodrugs or bioconjugates that must be assembled under anhydrous conditions. Unlike the free diacid, which decarboxylates upon alkaline treatment [1], the diethyl ester can be reduced to the corresponding thiol under controlled conditions (e.g., DTT, TCEP) after conjugation, releasing the active thiol species for further functionalization or payload release.

Quantitative Thiol Determination in Native Proteins at Physiological pH

Based on class-level evidence showing that 5-membered heterocyclic disulfides enable spectrophotometric SH-group determination in non-denatured proteins at pH ≤ 7 [2], CAS 41665-67-2 is positioned as a candidate reagent for quantifying accessible cysteine residues under native, physiologically relevant conditions. This is particularly valuable for quality control of therapeutic proteins, monoclonal antibodies, and enzyme preparations where alkaline DTNB treatment would compromise native structure or induce aggregation.

Modular Ion-Selective Electrode Development for Heavy Metal and Lanthanide Detection

The core 2,2'-dithiobis(4-methylthiazole) motif has proven ionophore activity for Lu³⁺ sensing with Nernstian response and sub-micromolar detection limits [3]. The diethyl ester variant introduces additional ester carbonyl coordination sites, enabling systematic tuning of metal selectivity. Research laboratories developing PVC-membrane sensors for environmental monitoring of Cd²⁺, Pb²⁺, or Hg²⁺ can leverage the ester analog as a second-generation ionophore scaffold, with the expectation of altered selectivity coefficients compared to the parent TMT sensor.

Synthetic Intermediate for Heterocyclic Drug Discovery Libraries

The diethyl ester serves as a protected, organic-soluble intermediate that can be elaborated into diverse thiazole-containing compound libraries. The ethoxycarbonyl groups can be hydrolyzed to carboxylic acids for amide coupling, reduced to alcohols, or converted to other functional groups, while the disulfide bridge can be cleaved to generate two equivalents of 2-mercapto-4-methyl-5-thiazolecarboxylic acid derivatives for parallel diversification [1]. This synthetic versatility, combined with the compound's favorable organic solubility, makes it a practical building block for medicinal chemistry campaigns exploring thiazole-based bioactive molecules.

Quote Request

Request a Quote for 5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.